molecular formula C18H25NO4 B5598843 [5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone

[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone

Cat. No.: B5598843
M. Wt: 319.4 g/mol
InChI Key: NFSUUJHJFHINRR-FZKQIMNGSA-N
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Description

[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone is a complex organic compound with a unique structure that combines a furan ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone typically involves multiple steps. One common approach is to start with the furan ring and introduce the hydroxy and methylbut-1-ynyl groups through a series of reactions, including alkylation and hydroxylation. The pyrrolidine ring is then synthesized separately and attached to the furan ring through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The furan and pyrrolidine rings can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific molecular pathways.

Industry

In industry, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar structural complexity.

    Virus-induced volatile organic compounds: These compounds have similar applications in biological research due to their ability to interact with specific proteins and enzymes.

Uniqueness

What sets [5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone apart is its unique combination of a furan ring and a pyrrolidine ring, which provides distinct chemical and biological properties. This makes it a valuable compound for a wide range of applications in research and industry.

Properties

IUPAC Name

[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-12(2)18(22)11-19(10-13(18)3)16(20)15-7-6-14(23-15)8-9-17(4,5)21/h6-7,12-13,21-22H,10-11H2,1-5H3/t13-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSUUJHJFHINRR-FZKQIMNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C(C)C)O)C(=O)C2=CC=C(O2)C#CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)C2=CC=C(O2)C#CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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